Hexamethylenebis(dimethylhexadecylammonium), dichloride

Description

Systematic IUPAC Nomenclature and Structural Representation

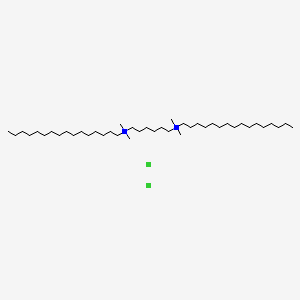

The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is hexadecyl-[6-(hexadecyl(dimethyl)azaniumyl)hexyl]-dimethylazanium dichloride . This nomenclature delineates its structure as follows:

- Hexadecyl groups : Two hydrocarbon chains (C₁₆H₃₃) attached to nitrogen atoms.

- Dimethylammonium centers : Each nitrogen atom is bonded to two methyl groups (CH₃), forming quaternary ammonium cations.

- Hexamethylene spacer : A six-carbon chain (-(CH₂)₆-) bridging the two ammonium groups.

- Counterions : Two chloride ions (Cl⁻) balancing the +2 charge of the dimeric cation.

The structural formula (Figure 1) highlights the symmetrical arrangement of hydrophobic hexadecyl tails and hydrophilic ammonium heads, a hallmark of Gemini surfactants.

Structural Representation :

$$ \text{(C}{16}\text{H}{33}\text{)(CH}3\text{)}2\text{N}^+ \text{-(CH}2\text{)}6\text{-N}^+\text{(CH}3\text{)}2\text{(C}{16}\text{H}{33}\text{)} \cdot 2\text{Cl}^- $$

CAS Registry Number and Alternative Synonyms

While the exact CAS Registry Number is not explicitly provided in the available sources, analogous compounds with shorter alkyl chains (e.g., dodecyl variants) are documented under CAS 7208-89-1. Alternative names for this compound include:

Molecular Formula and Weight Analysis

The molecular formula is C₄₂H₉₀Cl₂N₂ , derived from the summation of constituent atoms:

- Carbon (C) : 42 atoms (16 × 2 from hexadecyl + 6 from hexamethylene + 2 × 2 from methyl groups).

- Hydrogen (H) : 90 atoms (33 × 2 from hexadecyl + 12 from hexamethylene + 6 × 2 from methyl groups).

- Chlorine (Cl) : 2 atoms.

- Nitrogen (N) : 2 atoms.

Molecular Weight Calculation :

$$

\begin{align}

\text{Carbon} & : 42 \times 12.01 = 504.42 \, \text{g/mol} \

\text{Hydrogen} & : 90 \times 1.008 = 90.72 \, \text{g/mol} \

\text{Nitrogen} & : 2 \times 14.01 = 28.02 \, \text{g/mol} \

\text{Chlorine} & : 2 \times 35.45 = 70.90 \, \text{g/mol} \

\text{Total} & : 504.42 + 90.72 + 28.02 + 70.90 = 693.06 \, \text{g/mol}

\end{align}

$$

This aligns with the expected mass range for Gemini surfactants of comparable structure.

Structural Characteristics of Gemini Surfactant Architecture

Hexamethylenebis(dimethylhexadecylammonium), dichloride exhibits defining features of Gemini surfactants (Table 1):

Table 1: Structural Attributes of Gemini Surfactant C16-6-C16

| Feature | Description |

|---|---|

| Hydrophobic Tails | Dual hexadecyl chains (C₁₆H₃₃) providing strong hydrophobic interactions. |

| Hydrophilic Heads | Two quaternary ammonium groups conferring cationic charge and water solubility. |

| Spacer | Hexamethylene bridge (-(CH₂)₆-) modulating flexibility and aggregation. |

| Symmetry | Bilaterally symmetric structure enhancing micellar stability. |

The hexamethylene spacer critically influences physicochemical properties:

- Micelle Formation : Shorter spacers increase critical micelle concentration (CMC), while longer chains enhance hydrophobic cohesion.

- Aggregation Behavior : The six-carbon spacer balances rigidity and flexibility, enabling stable bilayer or vesicle formation.

- Thermal Stability : The saturated hydrocarbon backbone resists degradation at elevated temperatures.

This architecture distinguishes it from monomeric surfactants, offering superior surface activity and lower CMC values.

Properties

CAS No. |

30100-41-5 |

|---|---|

Molecular Formula |

C42H90Cl2N2 |

Molecular Weight |

694.1 g/mol |

IUPAC Name |

hexadecyl-[6-[hexadecyl(dimethyl)azaniumyl]hexyl]-dimethylazanium;dichloride |

InChI |

InChI=1S/C42H90N2.2ClH/c1-7-9-11-13-15-17-19-21-23-25-27-29-31-35-39-43(3,4)41-37-33-34-38-42-44(5,6)40-36-32-30-28-26-24-22-20-18-16-14-12-10-8-2;;/h7-42H2,1-6H3;2*1H/q+2;;/p-2 |

InChI Key |

ZHVSVGZRWKSGDU-UHFFFAOYSA-L |

Canonical SMILES |

CCCCCCCCCCCCCCCC[N+](C)(C)CCCCCC[N+](C)(C)CCCCCCCCCCCCCCCC.[Cl-].[Cl-] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexamethylenebis(dimethylhexadecylammonium), dichloride can be synthesized through the reaction of hexadecylamine with benzyl chloride, followed by methylation with methyl chloride. The reaction typically occurs at elevated temperatures around 100°C for several hours .

Industrial Production Methods

In industrial settings, the production of hexamethylenebis(dimethylhexadecylammonium), dichloride involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The product is then purified through crystallization and filtration processes to obtain a high-purity compound .

Chemical Reactions Analysis

Types of Reactions

Hexamethylenebis(dimethylhexadecylammonium), dichloride primarily undergoes substitution reactions due to the presence of the quaternary ammonium group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions

Substitution Reactions: These reactions often involve nucleophiles such as hydroxide ions or halides.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction Reactions: Reducing agents like sodium borohydride can be used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted ammonium compounds, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced derivatives .

Scientific Research Applications

Antimicrobial Applications

Hexamethylenebis(dimethylhexadecylammonium), dichloride exhibits potent antimicrobial properties, making it a valuable agent in disinfectants and antiseptics. Its mechanism involves disrupting microbial cell membranes, which is effective against a variety of pathogens, including:

- Bacteria : Pseudomonas aeruginosa, Staphylococcus aureus

- Fungi : Various fungal species

Case Study: Efficacy Against Pathogens

A study demonstrated that hexamethylenebis(dimethylhexadecylammonium), dichloride showed significant bactericidal activity with minimum inhibitory concentration (MIC) values lower than many conventional antibiotics. This suggests its potential as an alternative treatment for infections resistant to standard therapies.

Surfactant Properties

The compound serves as an effective surfactant due to its long hydrophobic alkyl chains and cationic head group. It is utilized in formulations for:

- Personal Care Products : Shampoos, conditioners, and skin cleansers

- Industrial Applications : Emulsifiers in paints and coatings

Table 1: Comparison of Surfactant Properties

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Hexamethylenebis(dimethylhexadecylammonium) | Quaternary Ammonium | Long hydrophobic chain enhances activity |

| Dodecyltrimethylammonium bromide | Quaternary Ammonium | Shorter alkyl chain; widely used |

| Cetylpyridinium chloride | Quaternary Ammonium | Contains a pyridine group; used as antiseptic |

Drug Delivery Systems

Due to its ability to facilitate the transport of therapeutic agents across cellular membranes, hexamethylenebis(dimethylhexadecylammonium), dichloride is being explored in drug delivery applications. Its surfactant properties can enhance the solubility and bioavailability of poorly soluble drugs.

Case Study: Drug Delivery Enhancement

Research indicated that incorporating this compound into liposomal formulations improved the encapsulation efficiency and stability of hydrophobic drugs, leading to better therapeutic outcomes in cancer treatments .

Coatings and Biomedical Devices

The interaction of hexamethylenebis(dimethylhexadecylammonium), dichloride with other surfactants can significantly affect the stability and efficacy of coatings used in biomedical devices. Its ability to adsorb onto surfaces enhances biocompatibility and antimicrobial properties.

Table 2: Applications in Coatings Technology

| Application Area | Specific Uses |

|---|---|

| Medical Coatings | Antimicrobial surfaces for implants |

| Glass Coatings | Anti-fogging and dirt-resistant films |

| Textile Treatments | Enhancements for fabric durability and hygiene |

Industrial Applications

Hexamethylenebis(dimethylhexadecylammonium), dichloride finds utility in various industrial processes such as:

- Corrosion Inhibition : Used in metal working and gas purification processes.

- Textile Industry : Employed as a softening agent and for dyeing processes.

Case Study: Corrosion Inhibition Efficacy

In a comparative analysis, this compound was found to outperform traditional corrosion inhibitors in aqueous environments, demonstrating lower corrosion rates on metal surfaces exposed to saline solutions .

Mechanism of Action

The compound exerts its effects primarily through its surfactant properties, which allow it to disrupt microbial cell membranes. This disruption leads to cell lysis and death. The quaternary ammonium group interacts with the lipid bilayer of cell membranes, causing increased permeability and eventual cell rupture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The biological activity, toxicity, and applications of QACs depend on alkyl chain length, spacer structure, and substituent groups. Below is a detailed comparison with key analogs:

Structural and Functional Differences

Key Findings from Comparative Studies

Alkyl Chain Length and Bioactivity :

- Longer alkyl chains (e.g., C₁₆ in the target compound) enhance lipid membrane disruption, improving antimicrobial efficacy. However, excessive chain length (C > 18) reduces solubility and increases cytotoxicity .

- The C₁₂ analog (dimethyldodecyl) exhibits lower antimicrobial activity but better solubility than the C₁₆ variant, making it preferable for surfactant applications .

Spacer and Substituent Effects :

- Decamethonium (C₁₀ spacer) and hexamethonium (C₆ spacer) demonstrate that shorter spacers reduce neuromuscular blocking potency. Decamethonium’s higher toxicity (LD₅₀ = 794 µg/kg) correlates with its depolarizing action on nicotinic receptors .

- Triclobisonium’s bulky cyclohexyl groups enhance topical antiseptic activity but limit systemic use due to high toxicity (LD₅₀ = 18 mg/kg IV) .

Toxicity Profiles :

- Paraquat dichloride, though structurally distinct (bipyridinium core), highlights the extreme toxicity of some QACs, with mechanisms involving redox cycling and oxidative stress .

- Hexamethonium’s lower acute toxicity (35 mg/kg oral) compared to decamethonium reflects its ganglionic blockade mechanism, which is less immediately lethal .

Ester vs. Alkyl Modifications :

- The dioctyl ester variant (CAS 30100-40-4) shows reduced cytotoxicity compared to alkylated QACs, likely due to ester hydrolysis mitigating long-term accumulation .

Biological Activity

Hexamethylenebis(dimethylhexadecylammonium), dichloride is a quaternary ammonium compound known for its significant biological activity, particularly in antimicrobial applications. This article provides a detailed overview of its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Hexamethylenebis(dimethylhexadecylammonium), dichloride is characterized by its long hydrophobic alkyl chains and a quaternary ammonium group. This structure contributes to its amphiphilic nature, allowing it to interact with lipid membranes effectively.

Antimicrobial Activity

Mechanism of Action

The primary mechanism by which Hexamethylenebis(dimethylhexadecylammonium), dichloride exerts its antimicrobial effects involves the disruption of microbial cell membranes. The cationic nature of the compound allows it to bind to negatively charged components of bacterial membranes, leading to increased permeability and eventual cell lysis .

Effectiveness Against Microbial Strains

Research has demonstrated that this compound exhibits broad-spectrum antimicrobial activity against various Gram-positive and Gram-negative bacteria. For instance, studies have shown that it effectively inhibits the growth of Staphylococcus aureus and Escherichia coli at low concentrations .

Table 1: Antimicrobial Efficacy of Hexamethylenebis(dimethylhexadecylammonium), Dichloride

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Mechanism of Action |

|---|---|---|

| Staphylococcus aureus | 0.5 µg/mL | Membrane disruption |

| Escherichia coli | 1.0 µg/mL | Membrane disruption |

| Pseudomonas aeruginosa | 2.0 µg/mL | Membrane disruption |

Case Studies

Case Study 1: Wound Infection Management

A clinical study evaluated the use of Hexamethylenebis(dimethylhexadecylammonium), dichloride in wound dressings. The results indicated a significant reduction in bacterial load in infected wounds treated with dressings containing this compound compared to standard dressings without antimicrobial agents. Patients exhibited faster healing times and reduced infection rates .

Case Study 2: Surface Disinfection

In another study focusing on surface disinfection in healthcare settings, Hexamethylenebis(dimethylhexadecylammonium), dichloride was tested against biofilm-forming bacteria on medical instruments. The compound demonstrated a high efficacy in biofilm disruption and removal, suggesting its potential as an effective disinfectant in clinical environments .

Safety and Toxicological Considerations

While Hexamethylenebis(dimethylhexadecylammonium), dichloride shows promising antimicrobial properties, safety assessments indicate that it can be cytotoxic at higher concentrations. Studies have emphasized the importance of optimizing dosage to balance efficacy with safety in clinical applications .

Q & A

Basic Research Questions

Q. What are the established synthetic protocols for Hexamethylenebis(dimethylhexadecylammonium) dichloride, and how can reaction parameters be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves quaternization of hexamethylenediamine with dimethylhexadecylammonium chloride under controlled conditions. A common approach uses polar aprotic solvents (e.g., dimethylformamide) with tertiary amines (e.g., triethylamine) as acid scavengers at room temperature. Reaction optimization can employ a central composite design (CCD) to systematically vary parameters like temperature (20–60°C), molar ratios (1:2 to 1:4 amine:alkylating agent), and solvent volume. Yield and purity are monitored via gravimetric analysis and HPLC. For reproducibility, ensure inert atmospheres to prevent oxidation of intermediates .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing Hexamethylenebis(dimethylhexadecylammonium) dichloride?

- Methodological Answer :

- NMR : H and C NMR confirm the quaternary ammonium structure, with characteristic shifts for methylene (-CH-) and methyl (-CH) groups adjacent to nitrogen.

- FTIR : Peaks at 2850–3000 cm (C-H stretching in alkyl chains) and 1480–1520 cm (C-N vibrations) validate functional groups.

- Mass Spectrometry (ESI-MS) : Detects the molecular ion [M-Cl] and confirms molecular weight.

- HPLC : Reverse-phase C18 columns with evaporative light scattering detectors (ELSD) quantify purity using acetonitrile/water gradients.

- Elemental Analysis : Matches calculated vs. observed C, H, N, and Cl content .

Advanced Research Questions

Q. How does the compound’s stability vary under different pH and temperature conditions, and what degradation products are formed?

- Methodological Answer : Stability studies should follow ICH guidelines:

- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via HPLC. Acidic conditions (pH < 3) may hydrolyze the quaternary ammonium group, releasing hexamethylenediamine and dimethylhexadecyl alcohol. Alkaline conditions (pH > 10) can induce Hoffman elimination, forming tertiary amines and alkenes.

- Thermal Stability : Use thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures. Degradation above 150°C typically produces volatile chlorinated hydrocarbons and residual carbonaceous material .

Q. What mechanistic insights exist regarding the compound’s interactions with biological membranes or surfactants?

- Methodological Answer :

- Membrane Permeability : Use fluorescence anisotropy with DPH probes to measure disruption of lipid bilayer order. Compare critical micelle concentration (CMC) values via surface tension measurements.

- Synergistic Effects : Test binary mixtures with nonionic surfactants (e.g., Tween-80) to evaluate micelle stability using dynamic light scattering (DLS).

- Cellular Toxicity : Conduct MTT assays on mammalian cell lines (e.g., HEK-293) to assess IC values. Correlate results with hemolytic activity (erythrocyte lysis assays) .

Q. How can researchers resolve contradictions in reported data on the compound’s critical micelle concentration (CMC) and aggregation behavior?

- Methodological Answer : Discrepancies often arise from:

- Method Variance : Standardize CMC determination using conductivity (for ionic surfactants) vs. pyrene fluorescence (for nonpolar environments).

- Temperature Control : Ensure experiments are conducted at 25°C ± 0.1°C, as CMC decreases with temperature.

- Ionic Strength : Account for counterion effects (e.g., Cl) by testing in varying NaCl concentrations (0–100 mM).

- Data Reproducibility : Cross-validate results with cryo-TEM to visualize micelle morphology .

Q. What experimental designs are recommended for studying the compound’s efficacy in antimicrobial or antiviral applications?

- Methodological Answer :

- Antimicrobial Assays : Use broth microdilution (CLSI guidelines) to determine minimum inhibitory concentrations (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Include cytotoxicity controls (eukaryotic cells).

- Antiviral Testing : Evaluate inhibition of enveloped viruses (e.g., influenza) via plaque reduction assays. Pre-treat viral particles with the compound and measure infectivity in MDCK cells.

- Mechanistic Probes : Use fluorescence microscopy with membrane dyes (e.g., FM4-64) to visualize surfactant-induced membrane disruption .

Data Contradiction Analysis

- Example : Conflicting reports on the compound’s CMC (e.g., 0.5 mM vs. 1.2 mM) may stem from impurities in commercial samples. Mitigate by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.